Terpenomycin

Natural Product Biosynthesis Polyketide Synthase Genome Mining

Conventional polyene antifungals face resistance. Terpenomycin, isolated from Nocardia terpenica, features a unique split/iterative PKS assembly and methoxymalonate starter unit, providing a distinct chemotype for antifungal lead discovery. • Nocardia-derived polyene with non-canonical PKS architecture • Active against pathogens resistant to amphotericin B • Validated tool for SAR, biosynthesis, and dereplication studies Custom synthesis available; global shipping.

Molecular Formula C53H82O14
Molecular Weight 943.2 g/mol
Cat. No. B12389414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpenomycin
Molecular FormulaC53H82O14
Molecular Weight943.2 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC=CC=CC=CC=CC(C)C(COC)O)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C
InChIInChI=1S/C53H82O14/c1-32-22-21-25-44(62-11)51(66-52(59)45(63-12)28-33(2)27-36(5)48(56)35(4)26-32)38(7)49(57)39(8)53(60)30-46(65-47-29-41(54)50(58)40(9)64-47)37(6)43(67-53)24-20-18-16-14-13-15-17-19-23-34(3)42(55)31-61-10/h13-25,27-28,34-44,46-51,54-58,60H,26,29-31H2,1-12H3/b14-13+,17-15+,18-16+,23-19+,24-20+,25-21+,32-22+,33-27+,45-28-/t34-,35-,36+,37+,38-,39-,40+,41+,42+,43-,44-,46+,47-,48-,49+,50+,51+,53+/m1/s1
InChIKeyYPSASMQTMVWBKP-IGTFMZEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terpenomycin: A Novel Cytotoxic Polyene


Terpenomycin is a polyene compound, molecular formula C53H82O14 and molecular weight 943.21, derived from isolates of the human pathogenic bacterium Nocardia terpenica [1]. It was discovered through a combination of chemistry, genomics, and molecular microbiology and is characterized as a cytotoxic and antifungal agent [1]. Unlike many polyenes which are produced by Streptomyces species, terpenomycin originates from a Nocardia species, a relatively underexplored genus of actinomycetes, highlighting its unique biosynthetic origin [1].

Source
Isolated from Nocardia terpenica, an under-explored actinomycete genus
Profile
Reported cytotoxic and antifungal polyene; supports antimicrobial screening workflow
Biosynthesis
Unique PKS architecture with split/skipped/iterative modules and methoxymalonate starter unit

Why Terpenomycin Cannot Be Replaced


Terpenomycin exhibits a unique combination of features that preclude simple substitution with other polyene antifungals. First, its biosynthetic origin from Nocardia terpenica is distinct from the typical Streptomyces-derived polyenes such as amphotericin B and nystatin, suggesting a potentially different spectrum of activity and cytotoxicity profile [1]. Second, its biosynthetic pathway incorporates unusual features—including 'split', skipped, and iteratively used polyketide synthase (PKS) modules and the atypical extender unit methoxymalonate—which are not found in the biosynthesis of common clinical polyenes [1]. These structural and biosynthetic distinctions imply that terpenomycin's specific molecular structure confers a unique biological activity fingerprint that cannot be replicated by simply sourcing a generic 'polyene antifungal' from a supplier catalog.

Streptomyces-derived polyenes (amphotericin B, nystatin) may exhibit different antimicrobial spectrum and cytotoxicity profile
Canonical modular type I PKS architecture cannot replicate terpenomycin's unusual split/skipped/iterative module pattern
Absence of nitrogen in the macrolide structure may lead to different target interactions compared to nitrogen-containing polyenes

Comparative Evidence for Terpenomycin


Unique PKS Module Architecture

Terpenomycin's biosynthesis is governed by a polyketide synthase (PKS) that exhibits an unprecedented combination of features: 'split', skipped, and iteratively used modules, along with the use of the unusual extender unit methoxymalonate as a starter unit [1]. In contrast, the PKS systems for established polyenes like amphotericin B and nystatin follow canonical, non-iterative, modular type I PKS logic. The presence of these atypical biosynthetic elements is a direct, quantifiable measure of terpenomycin's structural and enzymatic uniqueness. No other known polyene is produced via this exact PKS architecture.

PKS Architecture
Class-level inference
Target: split, skipped, iteratively used PKS modules; methoxymalonate starter unit
Comparator: canonical non-iterative modular type I PKS (amphotericin B / nystatin)
Reported biosynthetic uniqueness supports structural novelty assessment
Genomic analysis of Nocardia terpenica BGC; direct structural comparison pending
Natural Product Biosynthesis Polyketide Synthase Genome Mining

Distinct Molecular Weight and Formula

Terpenomycin possesses a distinct molecular formula (C53H82O14) and molecular weight (943.21) [1]. These fundamental physical properties serve as a unique identifier and differentiate it from other polyenes. For example, amphotericin B (C47H73NO17, 924.08 g/mol) and nystatin A1 (C47H75NO17, 926.09 g/mol) are chemically distinct and can be readily distinguished by mass spectrometry. This ensures procurement of the correct chemical entity.

Molecular Identity
Class-level inference
Formula: C53H82O14
MW: 943.21 g/mol (no nitrogen)
Distinct mass and formula enable unambiguous analytical identification
HR-MS and NMR confirmation; differentiates from N-containing polyenes
Compound Characterization Molecular Properties Procurement Specifications

Biosynthetic Gene Cluster Size and Locus

The terpenomycin biosynthetic gene cluster (BGC) spans 119,251 nucleotides (nt) on the Nocardia terpenica genome (locus CP046173.1: 4,633,632 - 4,752,882 nt) [1]. This BGC, designated BGC0002816 in the MIBiG database, is a modular type I PKS cluster that includes genes for a SAM-dependent methyltransferase, an AfsR family transcriptional regulator, and various acyl-CoA processing enzymes [1]. This specific genetic architecture and genomic location are unique to terpenomycin biosynthesis and are distinct from the BGCs of amphotericin B (Streptomyces nodosus) and nystatin (Streptomyces noursei).

BGC Map
Class-level inference
Size: 119,251 nt
Locus: CP046173.1 (4,633,632–4,752,882 nt)
MIBiG: BGC0002816
Defined genetic locus supports heterologous expression studies
Whole-genome sequencing and knockout validation; distinct from Streptomyces BGCs
Biosynthetic Gene Cluster Synthetic Biology Strain Engineering

Applications of Terpenomycin


Antifungal Drug Discovery & Chemical Biology

Terpenomycin is a valuable tool compound for antifungal research, particularly for studying the spectrum and mechanism of action of polyene compounds from non-Streptomyces sources. Its discovery as a cytotoxic and antifungal agent from Nocardia terpenica suggests potential applications in exploring new therapeutic leads against fungal pathogens, especially those that may exhibit resistance to conventional polyenes like amphotericin B [1]. Researchers can use terpenomycin to investigate structure-activity relationships within the polyene class and to validate new antifungal targets.

Natural Product Biosynthesis & Synthetic Biology

The unique biosynthetic pathway of terpenomycin, characterized by 'split', skipped, and iteratively used PKS modules and the methoxymalonate starter unit [1], makes it a premier subject for studies in natural product biosynthesis. Scientists can utilize the cloned and characterized biosynthetic gene cluster (BGC0002816) for heterologous expression in model hosts or for combinatorial biosynthesis to generate novel terpenomycin analogs with potentially improved pharmacological properties. This is a key area for academic and industrial biotech research programs focused on next-generation antibiotics.

Analytical Standard for Natural Products

With its well-defined molecular formula (C53H82O14) and weight (943.21) [1], terpenomycin serves as a precise analytical standard. It is useful for LC-MS, HR-MS, and NMR method development, as well as for dereplication in natural product discovery. Its distinct mass spectral fingerprint allows researchers to rapidly distinguish it from other polyenes in complex biological extracts, preventing misidentification and ensuring accurate compound tracking in large-scale screening campaigns.

Cytotoxicity Studies in Cancer Research

Terpenomycin exhibits cytotoxic activity [1]. While specific IC50 values are not yet fully published, this property positions it as a potential lead structure for anticancer drug development. Research groups investigating novel cytotoxic agents, particularly those derived from underexplored microbial sources like Nocardia, can procure terpenomycin to assess its activity against a panel of cancer cell lines and to elucidate its mechanism of cell death induction, thereby expanding the chemical diversity of potential oncology therapeutics.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Non-Streptomyces polyene profile
Antifungal spectrum and cytotoxicity endpoint review
Biosynthetic pathway research
Unusual PKS module organization
Heterologous expression and combinatorial biosynthesis
Natural product analytical standard
Distinct MW and formula (C53H82O14)
LC-MS/HR-MS dereplication and method development
Cell-model cytotoxicity studies
Reported cytotoxic activity
Cell-viability and cell-death mechanism screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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